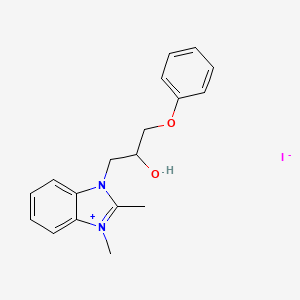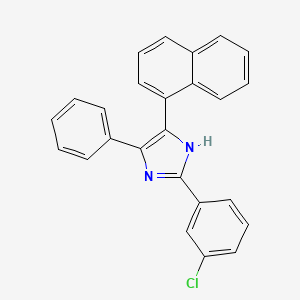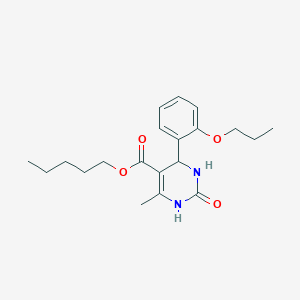
4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine;hydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of a phenoxy group substituted with a methyl group at the 3-position, and a butan-1-amine backbone with two prop-2-enyl groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine typically involves several steps:
Formation of the Phenoxy Intermediate: The starting material, 3-methylphenol, is reacted with an appropriate halogenated butane derivative under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then subjected to amination using a suitable amine source, such as N,N-bis(prop-2-enyl)amine, under controlled temperature and pressure conditions.
Hydrochloride Formation: The final amine product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amine groups.
Reduction: Reduction reactions may target the double bonds in the prop-2-enyl groups.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation may yield phenolic or quinone derivatives.
Reduction: Reduction can lead to saturated amine derivatives.
Substitution: Substitution reactions can produce various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as acting on specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine;hydrochloride would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or other proteins, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-methylphenoxy)-N,N-dimethylbutan-1-amine
- 4-(3-methylphenoxy)-N,N-diethylbutan-1-amine
- 4-(3-methylphenoxy)-N,N-bis(allyl)butan-1-amine
Uniqueness
4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine;hydrochloride is unique due to the presence of the prop-2-enyl groups, which may confer distinct chemical and biological properties compared to its analogs. These differences could affect its reactivity, binding affinity, and overall efficacy in various applications.
Propriétés
IUPAC Name |
4-(3-methylphenoxy)-N,N-bis(prop-2-enyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-4-11-18(12-5-2)13-6-7-14-19-17-10-8-9-16(3)15-17;/h4-5,8-10,15H,1-2,6-7,11-14H2,3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHKZPXHXEGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN(CC=C)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(5-chloro-2-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5193850.png)

![(4Z)-4-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B5193877.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5193881.png)

![(5Z)-5-[[3-chloro-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5193896.png)

![2-{[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5193919.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5193925.png)
![3-[(2-fluorobenzyl)thio]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5193929.png)
![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5193931.png)
![4-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5193938.png)


